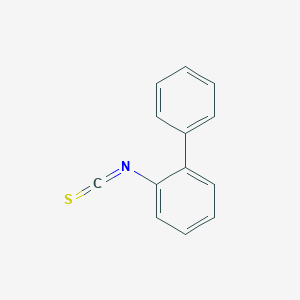

2-Biphenyl isothiocyanate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isothiocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334106 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19394-61-7 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Biphenyl Isothiocyanate

Advanced Synthetic Routes for 2-Biphenyl Isothiocyanate

The preparation of this compound can be achieved through several synthetic pathways, each with distinct advantages and limitations. These routes often involve the transformation of a primary amine precursor, 2-aminobiphenyl (B1664054), into the isothiocyanate functionality.

In Situ Generation Strategies from Biphenyl (B1667301) Precursors

A common and effective strategy for synthesizing isothiocyanates involves the in situ generation of a dithiocarbamate (B8719985) salt from a primary amine, followed by desulfurization to yield the final product. chemrxiv.orgnih.govgoogle.com This one-pot approach is often preferred as it avoids the isolation of the potentially unstable dithiocarbamate intermediate. google.com For the synthesis of this compound, 2-aminobiphenyl would be reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. chemrxiv.orggoogle.com This intermediate is then treated with a desulfurizing agent to furnish the isothiocyanate. chemrxiv.org The choice of base and solvent can be critical, with combinations like triethylamine (B128534) in an organic solvent or inorganic bases like potassium carbonate in aqueous media being employed. cbijournal.comnih.govgoogle.com The use of aqueous conditions can be advantageous for certain substrates and offers a more environmentally friendly approach. d-nb.infobeilstein-journals.org

A specific example of an in situ method involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate (B1210189) in dry acetonitrile (B52724) to generate the corresponding isothiocyanate, which then reacts with 2-aminobiphenyl to form N-(biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) carboxamide. researchgate.net

Thiophosgene-Based Approaches and Alternatives

Historically, the reaction of primary amines with thiophosgene (B130339) has been a standard method for isothiocyanate synthesis. nih.govcbijournal.com This reaction is typically conducted in a biphasic system of an organic solvent (like dichloromethane) and a saturated aqueous solution of sodium bicarbonate. rsc.org Thiophosgene is added to the stirred mixture containing the amine, and after a period of reaction, the organic layer containing the isothiocyanate is separated and purified. rsc.org

However, the high toxicity and volatility of thiophosgene have driven the development of safer alternatives. nih.govgoogle.com Triphosgene, while also hazardous, is considered a safer substitute. nih.gov Other alternatives to thiophosgene include thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (B131065) and di-(2-pyridyl) thionocarbamate. nih.govmdpi.com Phenyl chlorothionoformate has also been used in a two-step approach that is versatile for various amines. organic-chemistry.orgorganic-chemistry.org

Dithiocarbamate Intermediates in this compound Synthesis

The decomposition of dithiocarbamate salts is a cornerstone of modern isothiocyanate synthesis. nih.gov This method involves two main steps: the formation of the dithiocarbamate salt from a primary amine and carbon disulfide, and its subsequent desulfurization. nih.govgoogle.com The dithiocarbamate salt can either be isolated or, more commonly, generated in situ before the addition of the desulfurizing agent. nih.govgoogle.com

A variety of desulfurizing agents have been reported, each with its own merits. These include:

Tosyl chloride: A facile and general method relies on the tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts. nih.govorganic-chemistry.org

Cyanuric chloride (TCT): This reagent has been effectively used as a desulfurizing agent in a one-pot process under aqueous conditions. d-nb.infobeilstein-journals.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a clean workup as the by-products are volatile. cbijournal.com

Iodine: Used in a biphasic water/ethyl acetate (B1210297) system, this method is environmentally friendly and cost-effective. cbijournal.com

Other reagents: A plethora of other reagents have been employed, such as lead nitrate, ethyl chloroformate, hydrogen peroxide, and various metal salts like cobalt(II) chloride and copper(II) sulfate. nih.gov

The general mechanism for this transformation is depicted below:

R-NH₂ + CS₂ + Base → [R-NH-C(=S)S]⁻ BaseH⁺ → R-N=C=SScheme: General synthesis of isothiocyanates via dithiocarbamate intermediates.

Novel Catalytic and Reagent-Based Methods

Recent research has focused on developing more sustainable and efficient catalytic methods for isothiocyanate synthesis. rsc.org One such approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.org This method avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. rsc.org Tertiary amines, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can catalytically promote the conversion of isocyanides to isothiocyanates in the presence of elemental sulfur. rsc.orgnih.gov

Other novel reagents and methods include:

Carbon tetrabromide: This metal-free reagent mediates the desulfurization of in situ formed dithiocarbamates under mild, open-air conditions. bohrium.com

Propane phosphonic acid anhydride (B1165640) (T3P®): This reagent acts as an efficient desulfurizing agent in a one-pot reaction of amines with carbon disulfide. organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This peptide coupling reagent has been repurposed as a desulfurizing agent in a one-pot, two-step procedure. mdpi.com

Photocatalysis: A recently developed method utilizes photocatalysis for the reaction of amines with carbon disulfide to produce isothiocyanates under mild conditions. organic-chemistry.org

Electrochemical synthesis: A practical and mild electrochemical method allows for the preparation of isothiocyanates from amines and carbon disulfide without the need for toxic or expensive reagents. organic-chemistry.org

Derivatization and Structural Modification of this compound

The isothiocyanate group is a versatile functional handle that readily undergoes addition reactions with nucleophiles, allowing for the synthesis of a wide range of derivatives.

Formation of Thiourea (B124793) and Thiocarbamate Derivatives

The most common derivatization of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. nih.govmdpi.comsemanticscholar.org This reaction is typically straightforward, often proceeding with high yields at room temperature by simply mixing the isothiocyanate and the amine in a suitable solvent like dichloromethane. mdpi.comanalis.com.my This reaction is a cornerstone in medicinal chemistry for generating libraries of thiourea derivatives for biological screening. nih.govmdpi.com The synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines is a simple yet powerful method for creating structural diversity. mdpi.com

Similarly, isothiocyanates react with alcohols to form thiocarbamate O-esters. thieme-connect.dethieme-connect.de This reaction can be catalyzed by a base and is a key method for synthesizing this class of compounds. The reaction of isothiocyanates with tin alkoxides, prepared from alcohols and bis(tributyltin) oxide, also yields thiocarbamate O-esters in excellent yields. thieme-connect.de

The general reactions are as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R' (Thiourea) R-N=C=S + R'-OH → R-NH-C(=S)-O-R' (Thiocarbamate)

Scheme: General reactions of isothiocyanates to form thiourea and thiocarbamate derivatives.

The reactivity of the isothiocyanate group makes it a valuable synthon for creating diverse molecular architectures with potential applications in various fields of chemistry and biology.

Cyclization Reactions and Heterocycle Formation (e.g., Phenanthridines)

The rigid biphenyl backbone of this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems, most notably phenanthridines. Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds that form the core of various alkaloids and pharmacologically active molecules.

A significant development in this area is the synthesis of 6-phosphorylated phenanthridines through a manganese(II)-promoted tandem reaction. nih.gov This method involves the reaction of 2-biaryl isothiocyanates with phosphine (B1218219) oxides, providing a novel and direct route to this class of compounds. nih.gov The process is characterized by its use of an oxidant-free reaction environment, low loading of the phosphorus reagent, and high tolerance for various functional groups, making it an efficient and operationally simple synthetic strategy. nih.gov

The synthesis of phenanthridines from biphenyl precursors is not limited to a single catalyst system. Research has shown that various metals, including palladium, rhodium, and iron, can effectively catalyze the cyclization of biphenyl derivatives to form the phenanthridine (B189435) core. nih.gov Furthermore, metal-free oxidative cyclization methods have also been developed, highlighting the versatility of the biphenyl scaffold in forming this important heterocycle. nih.gov

Beyond phenanthridines, the isothiocyanate group is a key functional group for the synthesis of other types of heterocycles through cyclization pathways. For instance, isothiocyanates can undergo tandem addition-cyclization reactions. One such process involves the reaction of 2-alkynylbenzenamines with isothiocyanates, which proceeds through a thiourea intermediate to form 2,4-dihydro-1H-benzo[d] nih.govuzhnu.edu.uathiazines. sci-hub.se In other examples, acyl isothiocyanates have been shown to react with amines and subsequently cyclize to form substituted 1,3-thiazin-4-ones. chemicalpapers.com These examples underscore the general reactivity of the isothiocyanate moiety in intramolecular bond-forming reactions to create diverse heterocyclic structures.

Multi-Isothiocyanate Derivatives for Enhanced Activity

The biological and chemical activity of the biphenyl isothiocyanate (BITC) structure can be significantly amplified by the introduction of additional isothiocyanate groups. Research into structure-activity relationships has led to the development of BITC derivatives featuring multiple isothiocyanate functionalities, referred to as multi-ITCs. nih.gov

These multi-ITC derivatives have demonstrated a remarkable increase in biological efficacy in specific assays. nih.gov In studies on the inhibition of stomatal opening, a key process for conferring drought tolerance in plants, multi-ITC derivatives showed up to a 66-fold increase in activity compared to their mono-ITC counterparts. nih.gov This enhancement in potency far exceeded initial expectations, indicating a synergistic effect of multiple isothiocyanate groups on the biphenyl scaffold. nih.gov The research highlighted that biphenyl-ITC derivatives generally possess high bioactivity, and the strategic addition of further ITC groups provides a powerful method for molecular improvement. nih.gov

The table below summarizes the conceptual findings regarding the enhancement of activity in multi-isothiocyanate derivatives based on the biphenyl scaffold.

| Compound Type | Number of Isothiocyanate Groups | Relative Activity Enhancement | Key Finding |

| Biphenyl Isothiocyanate (BITC) | 1 | Baseline | Serves as the reference compound for activity. nih.gov |

| Multi-Isothiocyanate Biphenyl Derivatives (Multi-ITCs) | >1 | Up to 66-fold increase | The presence of additional ITC groups dramatically increases bioactivity in certain applications. nih.gov |

Reaction Pathway Analysis and Mechanistic Studies in Organic Synthesis

The transformations of this compound are underpinned by distinct reaction mechanisms that guide the formation of the resulting products. Mechanistic studies provide critical insight into these pathways, enabling the optimization of reaction conditions and the design of new synthetic routes.

In the manganese(II)-promoted synthesis of 6-phosphorylated phenanthridines, the reaction proceeds via a tandem phosphorylation/cyclization mechanism. nih.gov This pathway involves the initial interaction of the manganese catalyst with the isothiocyanate and the phosphine oxide, facilitating a nucleophilic attack of the phosphorus compound on the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular cyclization where a C-H bond on the adjacent phenyl ring attacks the newly formed intermediate, leading to the fused phenanthridine system after aromatization. nih.gov

Alternative cyclization mechanisms have been identified for related substrates. Radical-mediated pathways, such as radical-assisted homolytic aromatic substitution, have proven to be an effective strategy for constructing the phenanthridine skeleton from diarylimines. nih.gov In other systems, tandem reactions for heterocycle synthesis have been proposed to occur via a different sequence. For example, the formation of 2,4-dihydro-1H-benzo[d] nih.govuzhnu.edu.uathiazines is believed to initiate with the formation of a thiourea intermediate, which then undergoes a regioselective nucleophilic attack by the sulfur atom onto a nearby activated triple bond to close the ring. sci-hub.se

Palladium catalysis offers another mechanistic route for the cyclization of isothiocyanates. A DMSO-mediated palladium-catalyzed reaction has been developed to synthesize 2-aminobenzothiazoles from aryl isothiocyanates. researchgate.net The proposed mechanism suggests that DMSO activates the isothiocyanate, promoting a self-nucleophilic addition to form a dimeric thiourea-like species. This intermediate then undergoes an intramolecular C-H sulfurization, catalyzed by palladium, to yield the final benzothiazole (B30560) product. researchgate.net This C-H functionalization pathway represents a distinct and powerful strategy for heterocycle synthesis originating from isothiocyanates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Biphenyl Isothiocyanate and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering detailed information at the atomic level.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound.

In the ¹H NMR spectrum , the aromatic protons of the biphenyl (B1667301) moiety typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the aromatic rings. For instance, in related biphenyl compounds, protons on the two rings can exhibit distinct signals, which can be assigned through detailed analysis of coupling constants.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The isothiocyanate carbon (-N=C=S) is a key diagnostic signal, though its detection can sometimes be challenging due to quadrupolar relaxation effects of the adjacent nitrogen atom, leading to a broad or nearly silent signal. glaserchemgroup.com For many organic isothiocyanates, this carbon resonance appears in the region of 130 ± 40 ppm. glaserchemgroup.com The aromatic carbons of the biphenyl group display a series of signals in the aromatic region of the spectrum (typically 120-140 ppm), with the carbon atoms directly bonded to the isothiocyanate group and those at the point of inter-ring linkage showing distinct chemical shifts.

A representative, though not specific to this compound, dataset for a biphenyl derivative is shown below for illustrative purposes.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Biphenyl Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.30 - 7.65 (m, Ar-H) |

| ¹³C | 126.3 - 141.1 (Ar-C) |

| ¹³C | ~130 (N=C=S) |

Note: This is generalized data and specific values for this compound may vary.

Solid-state NMR techniques allow for the determination of the ¹³C chemical shift anisotropy (CSA), which provides detailed information about the electronic environment and symmetry around each carbon nucleus. nist.govnih.gov The CSA is a tensor quantity describing how the chemical shift varies with the orientation of the molecule with respect to the external magnetic field. nist.gov For the isothiocyanate carbon, the CSA is particularly sensitive to the electronic structure of the -NCS group.

In liquid crystalline phases, dipolar couplings between carbon and adjacent nuclei, such as ¹⁹F in fluorinated derivatives, can be measured. sns.itacs.org These couplings, along with the CSA data, are invaluable for determining the three-dimensional structure and orientation of the molecule. sns.itacs.org The magnitude of these couplings depends on the internuclear distance and the orientation of the internuclear vector relative to the magnetic field. acs.org

Typical one-bond carbon-hydrogen coupling constants (¹JCH) in aromatic systems are in the range of 155-165 Hz. ucsd.edu Long-range C-H and C-F couplings can also be observed and provide further structural constraints. ucsd.edu

In the liquid crystalline state, molecules exhibit a degree of orientational order. This order can be quantified by order parameters, which are crucial for understanding the macroscopic properties of these materials. sns.itacs.org NMR spectroscopy, particularly ¹³C NMR in aligned samples, is a powerful tool to determine these order parameters. sns.itacs.orgresearchgate.net

While less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the isothiocyanate group. caltech.edupsu.edu The ¹⁵N chemical shifts of isothiocyanates are typically found at around -275 ppm relative to a standard. psu.edu These shifts are sensitive to substituent effects and can provide valuable information about the electronic properties of the -NCS group. caltech.edu

Studies on various isothiocyanates have shown that the ¹⁵N chemical shifts are significantly different from those of the isomeric thiocyanates, which resonate at approximately -100 ppm. psu.edu This large difference in chemical shift makes ¹⁵N NMR a definitive tool for distinguishing between these two isomers. Furthermore, solvent effects on ¹⁵N chemical shifts can be analyzed to understand the interactions between the isothiocyanate group and the surrounding medium. psu.edu The use of ¹⁵N-labeled compounds can greatly enhance the sensitivity of these measurements and allow for the determination of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural details. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Far-Infrared (FIR) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and far-infrared (FIR) regions, is a powerful technique for identifying the functional groups present in a molecule and probing their vibrational modes.

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. nih.govlibretexts.org This band typically appears in the region of 2100-2270 cm⁻¹. libretexts.org The intensity and exact position of this band can be influenced by the electronic nature of the substituents on the biphenyl ring system.

Other key vibrational modes that can be identified in the IR spectrum include:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

C-H in-plane and out-of-plane bending: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern of the aromatic rings. wiley.com

The far-infrared (FIR) region of the spectrum, typically below 400 cm⁻¹, contains information about lower energy vibrations, such as skeletal bending and torsional modes of the biphenyl backbone and the isothiocyanate group. researchgate.netsci-hub.se Analysis of these modes can provide insights into the conformational properties of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2100 - 2270 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

This table presents generalized data; specific peak positions and intensities can vary.

Advanced Spectroscopic and Crystallographic Insights into this compound

This article delves into the advanced spectroscopic characterization and detailed structural elucidation of this compound and its derivatives. The focus is on the sophisticated analytical techniques that provide a comprehensive understanding of the molecule's conformational behavior, molecular structure, and intermolecular interactions in the solid state.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C single bond connecting the two phenyl rings and the C-N bond of the isothiocyanate group. The dihedral angle between the phenyl rings is a critical parameter, as it balances the competing effects of π-conjugation, which favors planarity, and steric hindrance between ortho-hydrogens, which favors a twisted conformation. ic.ac.uk

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing these conformational subtleties. researchgate.net Different conformers of the molecule exhibit unique vibrational fingerprints. For instance, the vibrational modes associated with the biphenyl skeleton and the isothiocyanate (-N=C=S) group are sensitive to the molecule's geometry. conicet.gov.ar

Computational methods, such as Density Functional Theory (DFT), are often employed to model the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states. cumhuriyet.edu.tr By calculating the vibrational frequencies for each stable conformer, a theoretical spectrum is generated. conicet.gov.ar Comparison of these calculated frequencies with experimental FT-IR and Raman data allows for the definitive assignment of vibrational bands to specific conformational states, providing a detailed picture of the conformational equilibrium. researchgate.netconicet.gov.ar Studies on related isothiocyanates, such as allyl isothiocyanate, have shown that the rotation about the C-N bond is coupled with other dihedral angles, leading to a complex conformational landscape that can be effectively mapped by combining spectroscopy and theoretical calculations. glaserchemgroup.comumanitoba.ca

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound and its derivatives. Under electron ionization (EI), the molecule will generate a molecular ion peak (M⁺˙) that corresponds to its exact molecular weight.

In the analysis of a closely related derivative, N-(biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) carboxamide, mass spectrometry was used to unequivocally confirm its structure. The spectrum showed a characteristic isotopic cluster for the molecular ion at m/z 400, 401, 402, 403, and 404, which is consistent with the presence of two chlorine atoms. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural confirmation, revealing characteristic cleavages of the molecule that are diagnostic of its constituent parts. aip.org This process of matching observed fragments to the predicted dissociation of the parent molecule is a cornerstone of structural elucidation by mass spectrometry. nih.gov

While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic data exists for closely related compounds, such as N-(biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) carboxamide. researchgate.net The structure of this derivative was solved and refined using single-crystal X-ray diffraction. researchgate.net

The analysis revealed that the compound crystallizes in the monoclinic space group P21/n. researchgate.net A key finding from the molecular structure was the significant twist between the two phenyl rings of the biphenyl group, with a dihedral angle of 62.36(9)°. researchgate.net This non-planar conformation is a typical result of the steric repulsion between the ortho-hydrogens of the biphenyl moiety. ic.ac.uk The study also detailed a nearly planar thiourea (B124793) moiety, a feature influenced by an intramolecular hydrogen bond. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₄Cl₂N₂OS |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.356(2) |

| b (Å) | 7.0761(11) |

| c (Å) | 20.539(3) |

| β (°) | 105.723(4) |

| Volume (ų) | 1868.5(5) |

| Z | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org In the crystal structure of the related N-(biphenyl-2-thiocarbamoyl) derivative, the packing is significantly influenced by hydrogen bonding. Specifically, an intramolecular N–H···O hydrogen bond leads to the formation of a six-membered ring motif, which contributes to the planarity of the thiourea core. researchgate.netnih.gov

Beyond strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in stabilizing the crystal lattice. mdpi.comnih.gov In many aromatic compounds, molecules arrange into stacks, often stabilized by π-π interactions between adjacent rings. conicet.gov.ar The analysis of these interactions is critical for understanding the material's properties and for crystal engineering, where the goal is to design crystals with specific structures and functionalities. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact, with strong interactions like hydrogen bonds appearing as distinct red areas. mdpi.com

Complementary to the 3D surface is the 2D fingerprint plot, which summarizes all intermolecular contacts in a single graph. nih.govacs.org This plot displays the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) the surface. mdpi.com Different types of interactions have characteristic shapes on the fingerprint plot:

H···H contacts: Typically appear as a large, diffuse region, often comprising the majority of the surface area. mdpi.com

C-H···π interactions: Appear as characteristic "wings" on the plot. scirp.org

Hydrogen bonds (e.g., O···H, N···H): Present as sharp, distinct "spikes" at shorter dᵢ and dₑ values. scirp.org

A synergistic approach combining theoretical calculations with experimental measurements provides the most robust structural and conformational analysis. acs.org Density Functional Theory (DFT) has become a standard method for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts. nih.govacs.org

In vibrational analysis, theoretical frequency calculations are indispensable for assigning the numerous bands in experimental FT-IR and FT-Raman spectra. conicet.gov.ar By comparing the calculated wavenumbers and intensities with the experimental spectra, a reliable assignment of normal modes can be achieved, which underpins the conformational analysis. conicet.gov.ar

Similarly, theoretical calculations of 13C and 1H NMR chemical shifts are compared with experimental data to validate molecular structures in solution. acs.org For isothiocyanates, theoretical studies have been crucial in explaining experimental observations, such as the characteristic broadness or "near-silence" of the isothiocyanate carbon signal in 13C NMR spectra, which is attributed to specific dynamic and electronic effects within the -NCS group. glaserchemgroup.com The excellent agreement often found between advanced DFT calculations and experimental spectroscopic data lends high confidence to the determined molecular structures and conformational preferences. acs.org

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a primary computational method for examining the molecular and electronic details of 2-biphenyl isothiocyanate. This approach facilitates a comprehensive understanding of the molecule's three-dimensional arrangement and electron distribution.

Optimization of Molecular Conformations and Dihedral Angles

The most stable conformation of this compound has been determined using DFT calculations, specifically employing methods like the M06-2X functional with a 6-31G(d) basis set. acs.org These computational models perform geometry optimizations by systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. A critical parameter in the structure of this compound is the dihedral angle between the two phenyl rings. acs.org Due to steric hindrance between hydrogen atoms on the adjacent rings, the molecule adopts a twisted conformation. acs.org A potential energy surface scan reveals the energetic landscape associated with the rotation around the bond connecting the two phenyl rings. acs.orgacs.org

| Parameter | Description |

| Molecular Conformation | The three-dimensional arrangement of atoms in the molecule is optimized to achieve the lowest energy state. |

| Dihedral Angle | The angle between the two phenyl rings is a key feature, resulting from a balance of electronic and steric effects. |

Calculation of Spectroscopic Parameters (e.g., Chemical Shift Tensors)

DFT is also a powerful tool for predicting spectroscopic parameters, which are essential for interpreting experimental data. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, often paired with the B3LYP functional and a 6-311+G(d,p) basis set, is used to calculate nuclear magnetic resonance (NMR) chemical shielding tensors. acs.orgsns.it These tensors are fundamental to understanding the chemical shifts observed in ¹³C NMR spectroscopy. sns.itlibretexts.org The calculated chemical shifts generally align well with experimental values, thereby validating the computed molecular geometry. acs.orgscience.gov The chemical shift tensor provides more detailed information than the isotropic chemical shift, as its components are sensitive to the local electronic structure and molecular orientation. nih.gov

| Spectroscopic Parameter | Computational Method | Significance |

| ¹³C NMR Chemical Shift Tensors | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Provides detailed insight into the electronic environment of each carbon atom, aiding in the interpretation of NMR spectra. acs.orgsns.it |

Vibrational Frequency Calculations and Assignments

The vibrational modes of this compound are investigated through DFT calculations, which predict the frequencies of its infrared (IR) and Raman spectral bands. figshare.comwestmont.edu These theoretical calculations are crucial for assigning the peaks observed in experimental spectra to specific molecular vibrations. researchgate.netmdpi.com A notable feature in the vibrational spectrum is the strong asymmetric stretching mode of the isothiocyanate (–N=C=S) group. ui.ac.id Theoretical frequencies are often scaled to correct for systematic errors inherent in the computational methods. westmont.edu The combination of IR and Raman spectroscopy provides a more complete vibrational analysis due to their different selection rules; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy depends on changes in polarizability. scispace.comacs.org

| Vibrational Mode | Expected Wavenumber Range | Spectroscopic Technique |

| Isothiocyanate (-N=C=S) Asymmetric Stretch | ~2100 cm⁻¹ | Infrared & Raman |

| C=C Ring Stretching | ~1600-1400 cm⁻¹ | Infrared & Raman |

| C-H Bending | ~1300-1000 cm⁻¹ | Infrared & Raman |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key theoretical framework for understanding the chemical reactivity and electronic transitions of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO-LUMO Gap Determination and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netwuxiapptec.com A large gap implies high stability, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.netschrodinger.com For this compound, the HOMO is primarily localized on the biphenyl (B1667301) rings, indicating these are the electron-rich regions of the molecule. nih.gov The LUMO, conversely, is distributed over the isothiocyanate group and one of the phenyl rings. nih.gov The energy of these orbitals and their gap can be calculated using DFT methods. nih.gov

| Orbital | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. youtube.com | |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. Its energy level relates to the molecule's ability to accept electrons. youtube.com | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. wuxiapptec.com |

Prediction of Reactivity Sites

FMO theory is instrumental in predicting the likely sites of chemical reactions. wikipedia.orgresearchgate.net The distribution of the HOMO and LUMO densities across the molecule highlights regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net In this compound, the HOMO's localization on the biphenyl unit suggests this is where an electrophile would most likely attack. nih.gov In contrast, the LUMO's concentration on the isothiocyanate group indicates that this is the preferred site for a nucleophilic attack. nih.gov This predictive power is invaluable for understanding and designing chemical syntheses involving this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior towards charged species. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

In the context of aromatic isothiocyanates, MEP analysis reveals critical features about their reactivity. For the isothiocyanate group (-N=C=S), the sulfur and nitrogen atoms are typically associated with regions of negative potential, indicating they are electron-rich and can act as nucleophilic centers or hydrogen bond acceptors. nanobioletters.com Conversely, the carbon atom of the isothiocyanate group is electrophilic. The aromatic rings of the biphenyl moiety also contribute significantly to the charge distribution, with the π-systems creating regions of negative potential above and below the plane of the rings. nanobioletters.com

Natural Bond Orbital (NBO) and Mulliken Population Analyses

To quantify the distribution of electronic charge within a molecule, computational chemists employ population analysis methods. Among the most common are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis is one of the oldest and simplest methods for calculating atomic charges. unc.edu It partitions the total electron population among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. acs.orgacs.org While computationally inexpensive, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. acs.org Despite this limitation, it can still provide a qualitative picture of charge distribution. A high value for bond overlap population suggests a covalent bond, whereas a low value points to an ionic interaction. acs.org

Natural Bond Orbital (NBO) Analysis offers a more robust and chemically intuitive method. nih.govnih.gov NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond closely to the familiar Lewis structure representation. nih.gov This method provides detailed information on atomic charges (Natural Population Analysis or NPA), orbital occupancies, and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govnih.gov These interactions, also known as hyperconjugation, represent the delocalization of electron density and are crucial for understanding molecular stability and reactivity. The energy associated with these interactions can be evaluated using second-order perturbation theory. nanobioletters.com NBO charges are generally less dependent on the basis set size and provide a more accurate description of electron distribution, particularly in compounds with significant ionic character. nih.gov

In a DFT study on fluoro- and isothiocyanate-substituted biphenyls, NBO analysis was used to understand the electronic structure and bonding. acs.org Such analyses can reveal the polarization of bonds and the charge on each atom, which is fundamental to understanding the molecule's chemical behavior. For example, in phenyl isothiocyanate derivatives, the carbon atom of the NCS group is found to be electrophilic due to resonance, a feature that can be quantified and detailed through NBO analysis. nih.gov

Below is a hypothetical data table illustrating the kind of output one might expect from NBO and Mulliken analyses for a representative isothiocyanate, based on general findings in the literature.

Table 1: Comparison of Hypothetical Atomic Charges for a Phenyl Isothiocyanate Derivative This table is for illustrative purposes and does not represent experimentally verified data for this compound.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N (of NCS) | -0.450 | -0.580 |

| C (of NCS) | +0.150 | +0.100 |

| S (of NCS) | -0.200 | -0.180 |

| C (Aromatic, attached to N) | +0.180 | +0.250 |

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. mdpi.com Computational approaches to SAR, often termed Quantitative Structure-Activity Relationship (QSAR), develop mathematical models that correlate physicochemical properties or structural features (descriptors) of a series of molecules with their activities. acs.org These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action. ui.ac.id

For isothiocyanates, computational SAR studies have been employed to explore their potential as therapeutic agents, such as anticancer drugs. nih.govnih.gov The process typically involves:

Data Set Assembly: A collection of isothiocyanate analogues with experimentally measured biological activities is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated using computational software. These can include electronic descriptors (e.g., atomic charges from NBO/Mulliken analysis, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that finds the best correlation between the descriptors and the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. ui.ac.id

Biological Activities and Molecular Mechanisms of 2 Biphenyl Isothiocyanate

Anticancer Mechanisms

2-Biphenyl isothiocyanate (BITC) has demonstrated notable anticancer effects through a variety of mechanisms that disrupt the normal cellular processes of malignant cells, leading to their death and the inhibition of tumor growth. nih.gov These mechanisms primarily involve the induction of programmed cell death, known as apoptosis, and the halting of the cell division cycle. nih.govnih.gov

Induction of Apoptosis in Transformed Cells

A key strategy through which BITC exerts its anticancer effects is by selectively inducing apoptosis in cancerous cells. nih.gov This programmed cell death is a critical process for eliminating damaged or unwanted cells from the body.

BITC has been shown to initiate the mitochondrial pathway of apoptosis. nih.gov This pathway is a major route to programmed cell death and involves the disruption of the mitochondrial membrane potential. nih.goviiarjournals.org A critical event in this process is the release of cytochrome c from the mitochondria into the cytoplasm. scielo.org.conih.govsigmaaldrich.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade, ultimately leading to cell death. sigmaaldrich.com The release of cytochrome c is therefore a pivotal point of no return for the cell, committing it to the apoptotic pathway. sigmaaldrich.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial apoptotic pathway. nih.govnih.govyoutube.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. youtube.comnih.gov The balance between these opposing factions determines the cell's fate. youtube.comyoutube.com Studies on related isothiocyanates have shown that they can alter this balance by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govnih.gov

The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases. scielo.org.cobio-rad-antibodies.com Caspases are cysteine proteases that act as the executioners of apoptosis. scielo.org.conih.gov They exist as inactive pro-caspases and are activated in a hierarchical manner. mdpi.com Initiator caspases, such as caspase-9, are activated by the apoptosome, and they, in turn, activate effector caspases, like caspase-3. nih.govmdpi.com Activated effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov Research on benzyl (B1604629) isothiocyanate (BITC), a closely related compound, has demonstrated its ability to induce the activation of both initiator and effector caspases. nih.govnih.gov

Table 1: Regulation of Apoptotic Proteins by Isothiocyanates

| Protein Family | Protein | Function | Effect of Isothiocyanates |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Down-regulation |

| Bax | Pro-apoptotic | Up-regulation | |

| Caspases | Caspase-9 | Initiator caspase | Activation |

| Caspase-3 | Effector caspase | Activation |

A significant contributor to the apoptotic effects of BITC is the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, and their overproduction can lead to oxidative stress, a state that damages cellular components like lipids, proteins, and DNA. nih.govnih.govgoogle.comacs.org Isothiocyanates, including BITC, have been shown to increase intracellular ROS levels in cancer cells. nih.govnih.gov This increase in ROS can disrupt mitochondrial function and trigger the mitochondrial apoptotic pathway. nih.govnih.gov Furthermore, the depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), by isothiocyanates can exacerbate oxidative stress. nih.gov

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, BITC can also halt the proliferation of cancer cells by causing cell cycle arrest. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, BITC prevents cancer cells from multiplying.

Studies have consistently shown that BITC induces cell cycle arrest specifically at the G2/M phase. nih.govnih.gov The G2 phase is the final sub-phase of interphase in the cell cycle, directly preceding mitosis (M phase). Arrest at this checkpoint prevents the cell from entering mitosis and dividing. This effect has been observed in various cancer cell lines, including leukemia, pancreatic, and breast cancer cells. nih.gov The arrest in the G2/M phase is often associated with the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which control the progression through the cell cycle. mdpi.com For instance, benzyl isothiocyanate has been found to induce G2/M arrest by affecting the expression of cyclin A, CDK1, and CDC25C. nih.gov

Upregulation of Cell Cycle Inhibitors (e.g., p21)

A key mechanism by which isothiocyanates exert their anti-proliferative effects is by inducing cell cycle arrest, which prevents cancer cells from dividing uncontrollably. nih.govnih.gov This arrest is often mediated by the upregulation of specific proteins that act as brakes on the cell cycle. One of the most critical of these is the cyclin-dependent kinase (CDK) inhibitor p21. nih.govpsu.edu

Research has demonstrated that BITC can directly influence the expression of p21. In studies using human leukemia (HL-60) cells, BITC was found to significantly increase the expression of genes that regulate the G2/M phase of the cell cycle, including p21. nih.gov This upregulation of p21 is a crucial factor in the cell cycle arrest observed after treatment with isothiocyanates. nih.govaacrjournals.org The protein p21 functions by inhibiting cyclin-CDK complexes, which are the engines that drive the cell through its division phases. psu.edu By increasing p21 levels, BITC effectively applies a brake, halting cell proliferation. nih.govnih.gov This activity is a central component of its potential as a chemopreventive agent.

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| This compound (BITC) | HL-60 (Human Leukemia) | Significantly up-regulated expression of p21. | nih.gov |

| Benzyl isothiocyanate (BITC) | Breast Cancer Stem-like Cells | Inhibits cells via the p21 CIP1 Axis. | nih.gov |

Modulation of Carcinogen Metabolism Enzymes

A primary mechanism through which isothiocyanates, including BITC, are believed to prevent cancer is by favorably altering the metabolism of carcinogens. nih.govmdpi.com This process involves a two-pronged approach: inhibiting enzymes that activate carcinogens and inducing enzymes that detoxify them. nih.gov

The metabolic activation of many pro-carcinogens into their ultimate cancer-causing forms is carried out by Phase I enzymes. mdpi.com Conversely, Phase II enzymes are primarily involved in detoxifying these activated molecules and other harmful substances, preparing them for excretion from the body. scirp.orgmdpi.com Isothiocyanates can influence both of these phases, tipping the balance away from carcinogen activation and towards detoxification. nih.govmdpi.com

Cytochrome P450 (CYP) enzymes are the most important family of Phase I enzymes responsible for activating a wide range of environmental and dietary carcinogens. mdpi.comnih.govmdpi.com Inhibition of these enzymes is a key strategy for chemoprevention, as it can block the very first step of carcinogenesis. nih.govnih.gov

Isothiocyanates are recognized as effective inhibitors of these enzymes. nih.gov While detailed studies on BITC's specific inhibitory profile are part of ongoing research, extensive work on other ITCs, such as phenethyl isothiocyanate (PEITC), provides a strong model for this activity. PEITC has been shown to inhibit multiple human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, which are collectively responsible for metabolizing a vast number of drugs and pro-carcinogens. nih.gov This inhibition prevents pro-carcinogens from being converted into their active, DNA-damaging forms. nih.gov The shared chemical structure of ITCs suggests that BITC likely employs a similar mechanism of inhibiting specific CYP enzymes to reduce carcinogen activation. nih.gov

| CYP Isoform | Type of Inhibition by PEITC | Source |

|---|---|---|

| CYP1A2 | Competitive | nih.gov |

| CYP2A6 | Competitive | nih.gov |

| CYP2B6 | Noncompetitive | nih.gov |

| CYP2C9 | Noncompetitive | nih.gov |

| CYP2C19 | Noncompetitive | nih.gov |

| CYP2D6 | Noncompetitive | nih.gov |

| CYP2E1 | Noncompetitive | nih.gov |

| CYP3A4 | Mixed (Competitive and Noncompetitive) | nih.gov |

The second part of modulating carcinogen metabolism involves boosting the body's detoxification systems. mdpi.com Isothiocyanates are potent inducers of Phase II enzymes, such as Glutathione S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.commdpi.com These enzymes play a crucial role in neutralizing and eliminating carcinogens and other electrophilic toxins. scirp.orgmdpi.com

Specific research on BITC has confirmed its ability to induce these protective enzymes. In a study using normal human bronchial epithelial (NHBE) cells, BITC treatment led to a significant increase in NQO1 protein expression. nih.gov NQO1 protects cells by catalyzing a two-electron reduction of quinones, preventing them from participating in oxidative cycling that generates reactive oxygen species. scirp.orgmdpi.com The induction of these detoxifying enzymes is a critical component of the chemopreventive activity of ITCs, and BITC has been shown to be an effective inducer of NQO1. nih.govmdpi.com Interestingly, in the same study, BITC did not significantly alter the expression of GSTP1, indicating a selective effect on Phase II enzyme induction. nih.gov

Disruption of Key Signaling Pathways

Beyond influencing the cell cycle and metabolism, this compound can interfere with the complex signaling networks that control a cancer cell's growth, survival, and proliferation. researchgate.net Many cancers are characterized by the aberrant activation of signaling pathways that promote these malignant traits. researchgate.netoncotarget.com ITCs, including BITC, have been shown to modulate several of these critical pathways, such as the PI3K/Akt and MAPK pathways, thereby restoring normal cellular control. nih.govresearchgate.net

Several key intracellular signaling molecules and pathways are targeted by isothiocyanates:

AKT: The Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. nih.govcellsignal.com ITCs are known to modulate this pathway. researchgate.net For instance, related dietary compounds can inhibit Akt, leading to increased apoptosis in cancer cells. nih.gov

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis. researchgate.net While direct inhibition by BITC is an area of ongoing investigation, other natural compounds are known to suppress cancer progression by modulating the STAT3 pathway. nih.gov

HDAC: Histone deacetylases (HDACs) are enzymes that play a role in epigenetic regulation of gene expression. nih.govmdpi.com Their inhibition can lead to the re-expression of silenced tumor suppressor genes. Isothiocyanate treatment is often associated with the competitive inhibition of HDACs. mdpi.com Phenethyl isothiocyanate (PEITC), for example, has been shown to decrease HDAC activity in prostate cancer cells. nih.gov

NF-κB: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation. nih.gov In cancer, NF-κB is often chronically active, promoting cell survival and proliferation. ITCs are known to modulate the NF-κB pathway, with sulforaphane (B1684495) being shown to suppress its translocation and activity. researchgate.net

Two of the most critical and interconnected signaling cascades in cancer are the PI3K-PKB/Akt and MAPK pathways.

PI3K-PKB/Akt Pathway: This pathway is a crucial mediator of cell growth, survival, and metabolism. nih.govcellsignal.comnih.gov It is one of the most frequently activated signaling pathways in human cancer. cellsignal.com Growth factors activate PI3K, which in turn activates Akt (also known as PKB), triggering downstream signals that promote cell proliferation and inhibit apoptosis. oncotarget.com The ability of isothiocyanates to modulate this pathway represents a significant mechanism for their anticancer effects. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling route that transmits signals from the cell surface to the nucleus, regulating gene expression and fundamental cellular processes like proliferation, differentiation, and survival. nih.gov ITCs have been shown to target the MAPK pathway. nih.govresearchgate.net For example, some ITCs activate Nrf2, a key regulator of antioxidant response, through the phosphorylation of kinases (ERK, JNK) within the MAPK pathway, linking this signaling cascade to the induction of protective Phase II enzymes. nih.gov

| Pathway/Molecule | General Effect of ITCs | Specific Finding | Source |

|---|---|---|---|

| p21 | Upregulation | BITC upregulates p21 expression in HL-60 cells. | nih.gov |

| HDAC | Inhibition | PEITC decreases HDAC activity. | nih.gov |

| PI3K/Akt Pathway | Modulation/Inhibition | ITCs are known modulators of this pathway. | researchgate.net |

| MAPK Pathway | Modulation | ITCs target the MAPK pathway, affecting cell cycle and oxidative stress responses. | nih.govresearchgate.net |

| NF-κB Pathway | Modulation/Inhibition | ITCs like sulforaphane suppress NF-κB activity. | researchgate.net |

Nrf2-ARE Pathway Activation and Redox Homeostasis

This compound (2-BPITC) is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a primary cellular defense system against oxidative and electrophilic stress. royalsocietypublishing.org Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. encyclopedia.pub Electrophilic compounds like 2-BPITC can react with highly reactive cysteine residues on Keap1. encyclopedia.pub This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and preventing Nrf2 degradation. nih.govnih.gov

Once stabilized, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins. nih.gov This complex then binds to the ARE sequence in the promoter region of numerous target genes. mdpi.com The activation of the Nrf2-ARE pathway leads to the transcriptional upregulation of a broad array of cytoprotective genes, including antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comresearchgate.net By boosting the expression of these enzymes, 2-BPITC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby playing a crucial role in the maintenance of redox homeostasis. royalsocietypublishing.orgnih.gov

Suppression of FOXQ1 in Metastasis

This compound is implicated in the suppression of cancer metastasis through the downregulation of the Forkhead box Q1 (FOXQ1) transcription factor. nih.govnih.gov FOXQ1 is known to be a driver of the epithelial-mesenchymal transition (EMT), a critical process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, enabling invasion and metastasis. nih.govoncotarget.com

Studies on the related compound benzyl isothiocyanate (BITC) have demonstrated that treatment of human breast cancer cells leads to a significant decrease in both the mRNA and protein levels of FOXQ1. nih.govnih.gov This suppression of FOXQ1 is directly linked to an inhibition of the EMT process. The observed molecular changes include the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers like vimentin. nih.gov Overexpression of FOXQ1 has been shown to counteract the effects of BITC, preventing the inhibition of EMT and cell migration. nih.gov Therefore, the suppression of FOXQ1 represents a key mechanism by which 2-BPITC can inhibit the metastatic potential of cancer cells. nih.govnih.gov

| Target | Effect of Isothiocyanate Treatment | Associated Process |

| FOXQ1 | Decreased mRNA and protein levels | Metastasis, Epithelial-Mesenchymal Transition (EMT) |

| E-cadherin | Increased protein expression | EMT (Epithelial Marker) |

| Vimentin | Decreased protein expression | EMT (Mesenchymal Marker) |

Direct Protein Modification and Enzymatic Inhibition

The biological effects of this compound are largely mediated by its ability to directly modify proteins and inhibit enzyme function. The core of this activity lies in the electrophilic nature of the isothiocyanate (-N=C=S) functional group.

Covalent Adduct Formation with Cysteine and Lysine (B10760008) Residues

The isothiocyanate group of 2-BPITC is highly reactive towards nucleophilic amino acid residues within proteins. researchgate.net The primary targets for this covalent modification are the thiol group (-SH) of cysteine and the ε-amino group (-NH2) of lysine. researchgate.netaopwiki.org The reaction with cysteine forms a dithiocarbamate (B8719985) adduct, while the reaction with lysine forms a thiourea (B124793) adduct. researchgate.net

The efficiency and specificity of these reactions depend on factors such as the pH and the accessibility of the target residues on the protein's surface. researchgate.netaopwiki.org Reaction with cysteine's thiol group is generally favored under neutral to slightly acidic conditions (pH 6-8), whereas reaction with lysine's amino group is preferred in more alkaline environments (pH 9-11). researchgate.net This covalent binding can alter the protein's three-dimensional structure, leading to changes in its function or marking it for degradation. nih.gov This mechanism of forming protein adducts is fundamental to the other activities of 2-BPITC, including enzyme inhibition and pathway modulation. aopwiki.orgnih.gov

Arylamine N-Acetyltransferase (NAT) Inhibition

This compound acts as an inhibitor of arylamine N-acetyltransferases (NATs), specifically the human isoforms NAT1 and NAT2. nih.govnih.gov These enzymes are involved in the metabolism of various arylamine compounds, including carcinogens. nih.govlouisville.edu Inhibition of NATs can be a chemopreventive mechanism by preventing the bioactivation of pro-carcinogens. nih.govnih.gov

The inhibition is irreversible and occurs through the direct covalent modification of a critical cysteine residue within the active site of the NAT enzyme. nih.govnih.gov By forming an adduct with this cysteine, 2-BPITC blocks the enzyme's ability to bind its substrates, thereby inhibiting its acetyltransferase activity. nih.gov Studies with related isothiocyanates have shown dose-dependent inhibition of NAT1 activity, confirming that these enzymes are direct targets. nih.gov

| Enzyme Target | Mechanism of Inhibition | Key Amino Acid |

| NAT1 | Covalent Adduct Formation | Cysteine |

| NAT2 | Covalent Adduct Formation | Cysteine |

Targeting Mutant p53

Certain isothiocyanates, including 2-BPITC, can selectively target and deplete mutant forms of the p53 tumor suppressor protein. nih.gov The p53 gene is frequently mutated in cancer, leading to the accumulation of a non-functional protein that can gain new oncogenic functions. nih.govnih.gov

Isothiocyanates have been shown to selectively reduce the levels of mutant p53 protein without affecting wild-type p53. nih.gov The proposed mechanism involves direct binding to the mutant p53 protein, which induces conformational changes. nih.gov This alteration makes the protein a target for cellular degradation pathways. Cells harboring p53 mutations are consequently more sensitive to the apoptosis-inducing effects of these compounds. nih.govnih.gov Synthetic analogs with increased lipophilicity, such as 2,2-diphenylethyl isothiocyanate, have been found to be particularly potent in depleting mutant p53, highlighting the importance of the compound's structure in this activity. nih.govnih.gov

Interaction with Keap1 and Top2α

This compound's biological activity involves direct interactions with multiple key cellular proteins, including Keap1 and topoisomerase II alpha (Top2α).

As detailed in section 5.1.4.3, the interaction with Keap1 is a central mechanism for Nrf2 pathway activation. 2-BPITC covalently modifies specific sensor cysteine residues on Keap1, which functions as a substrate adaptor for an E3 ubiquitin ligase complex. encyclopedia.pubnih.gov This modification impairs Keap1's ability to target Nrf2 for proteasomal degradation, leading to Nrf2 stabilization and the activation of its downstream antioxidant response. royalsocietypublishing.orgnih.gov

Furthermore, research on structurally similar synthetic isothiocyanates suggests an interaction with the Top2α pathway. nih.gov While not a direct inhibitor itself, the synthetic analog 2,2-diphenethyl isothiocyanate (DPEITC) has been shown to act synergistically with topoisomerase inhibitors like doxorubicin. nih.gov This suggests that 2-BPITC may sensitize cells to Top2α-targeting chemotherapeutic drugs, potentially by modulating pathways that handle DNA damage or drug resistance. nih.gov

Anti-Metastatic and Anti-Angiogenic Properties

This compound (BITC) has demonstrated potential in hindering the processes of metastasis and angiogenesis, which are crucial for tumor growth and spread. Metastasis involves the detachment of cancer cells from the primary tumor, their invasion into surrounding tissues and blood vessels, and the formation of new tumors at distant sites. Angiogenesis is the formation of new blood vessels, a process that tumors exploit to obtain the necessary nutrients and oxygen for their growth.

Research indicates that BITC can inhibit the invasion and metastatic potential of cancer cells. oncotarget.comresearchgate.net Studies have shown that BITC, along with other isothiocyanates like phenethyl isothiocyanate (PEITC), can suppress the metastatic potential of human non-small cell lung cancer cells. nih.gov The anti-metastatic effects of isothiocyanates are partly attributed to their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. oncotarget.comnih.gov By inhibiting the activity and expression of these MMPs, BITC can impede the breakdown of tissue barriers, thereby limiting cancer cell migration. oncotarget.comnih.gov

In the context of angiogenesis, BITC has been shown to be effective in inhibiting the formation of new capillaries. nih.gov It can also cause cell cycle arrest at the G2/M phase by regulating the expression of molecules important for cell cycle progression, such as cyclin B1 and p21. nih.gov Furthermore, BITC influences the expression of key molecules in the neo-angiogenetic process, including MMP-2, MMP-9, and vascular endothelial cadherin (VE-cadherin). nih.gov The anti-angiogenic properties of BITC are also linked to the modulation of microRNA expression, suggesting the involvement of post-translational modifications in its mechanism of action. nih.gov

Table 1: Effects of this compound on Metastasis and Angiogenesis

| Biological Process | Effect of this compound | Key Molecular Targets |

| Metastasis | Inhibition of cancer cell invasion and migration | MMP-2, MMP-9 |

| Angiogenesis | Inhibition of new capillary formation | Cyclin B1, p21, MMP-2, MMP-9, VE-cadherin |

Antimicrobial Activities and Mechanisms

This compound has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. nih.govnih.gov Isothiocyanates, in general, are recognized for their antimicrobial activity, which they exert through various mechanisms that disrupt essential cellular processes in microbes. mdpi.comnih.govmdpi.com

Antibacterial Efficacy Against Pathogenic Strains

Studies have shown that this compound is effective against various pathogenic bacterial strains. nih.govnih.gov Aromatic isothiocyanates, including BITC, are thought to be particularly effective due to their ability to cross bacterial membrane structures more readily than their aliphatic counterparts. mdpi.com This enhanced membrane permeability likely contributes to their potent antimicrobial activity. mdpi.com

Enzymatic Activity Alteration and Protein Structure Disruption

One of the key mechanisms underlying the antibacterial action of this compound involves the alteration of enzymatic activity and the disruption of protein structure. Research has suggested that the antimicrobial action of BITC is exerted by triggering pathways that lead to heat shock and oxidative stress responses, protein aggregation, and dysfunction of energy metabolism, ultimately resulting in bacterial death. nih.gov Specifically, BITC has been observed to stimulate the upregulation of genes involved in energy metabolism, such as those encoding for glyceraldehyde-3-phosphate dehydrogenase A, fructose-bisphosphate aldolase, and fumarate (B1241708) reductase. nih.gov This indicates a significant impact on the central metabolic pathways of the bacteria.

Mitochondrial Membrane Depolarization in Bacteria

The bacterial cytoplasmic membrane is a critical target for many antimicrobial compounds. frontiersin.org Disruption of the membrane's integrity and function can lead to a collapse of the electrochemical gradient, a process known as membrane depolarization. frontiersin.orgplos.org this compound has been shown to induce the loss of membrane integrity and potential in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This depolarization of the mitochondrial membrane disrupts essential cellular processes that rely on the membrane potential, such as ATP synthesis and ion transport, contributing significantly to the bactericidal effect of the compound. plos.org

Table 3: Antimicrobial Mechanisms of this compound

| Mechanism | Description | Effect on Bacteria |

| Enzymatic Activity Alteration & Protein Disruption | Triggers heat shock and oxidative stress responses, leading to protein aggregation and metabolic dysfunction. nih.gov | Inhibition of growth and cell death. |

| Induction of Oxidative Stress | Increases the production of reactive oxygen species (ROS), causing cellular damage. nih.govnih.govnih.gov | Inhibition of cell separation and viability. |

| Mitochondrial Membrane Depolarization | Disrupts the integrity and potential of the bacterial cytoplasmic membrane. nih.gov | Collapse of the electrochemical gradient, leading to cell death. |

Stringent Response Induction and Virulence Factor Downregulation

Isothiocyanates (ITCs) have been shown to induce a stringent response in bacteria, a key survival mechanism triggered by nutritional stress. This response is characterized by the production of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). These molecules act as global regulators, reprogramming gene expression to conserve resources and enhance survival under adverse conditions.

Research has demonstrated that phenethyl isothiocyanate (PEITC) can induce the stringent response in Escherichia coli. nih.gov This induction is likely due to the interaction of PEITC with amino acids, leading to amino acid starvation and subsequent activation of ppGpp synthesis. nih.gov The accumulation of ppGpp acts as a negative regulator of virulence in enterohemorrhagic E. coli (EHEC) by inhibiting the lytic development of Shiga toxin-converting bacteriophages and, consequently, the production of Shiga toxin. nih.gov This is significant because many conventional antibiotics can actually trigger prophage induction and increase toxin expression. nih.govfrontiersin.org

The mechanism involves the RelA protein, which is responsible for synthesizing (p)ppGpp in response to amino acid starvation. frontiersin.org Studies have shown that in bacterial mutants unable to synthesize ppGpp, the inhibitory effect of ITCs on phage development and toxin production is significantly reduced. nih.gov Therefore, the induction of the stringent response by ITCs like PEITC represents a potential strategy to downregulate key virulence factors in pathogenic bacteria. nih.govnih.govoatext.com

Antifungal Effects and Stress Response

Isothiocyanates (ITCs) exhibit notable antifungal properties against a range of fungal species, including plant pathogens and those affecting humans. researchgate.netresearchgate.net The primary mechanism of their antifungal action involves the induction of oxidative stress within the fungal cells. frontiersin.org

Upon exposure to ITCs, fungal cells experience a decrease in oxygen consumption, an accumulation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. frontiersin.org This disruption of mitochondrial function is a key aspect of their fungicidal activity. For example, 2-phenylethyl isothiocyanate has been shown to inhibit the growth of Alternaria alternata, a fungus that causes black spot rot in fruits, by affecting membrane integrity and mycotoxin production. researchgate.net

In response to the oxidative stress induced by ITCs, fungi activate defense mechanisms. frontiersin.org Key regulators of the oxidative stress response, such as the MAP kinase AbHog1 and the transcription factor AbAP1 in Alternaria brassicicola, are activated. frontiersin.org These signaling pathways lead to the expression of genes that help protect the fungus from the damaging effects of ROS. frontiersin.org Fungal mutants deficient in these stress response pathways are hypersensitive to ITCs, highlighting the importance of this response for fungal survival. frontiersin.org The ability of fungi to mount this protective response may be a critical factor in their ability to infect host plants that produce ITCs as part of their defense system. frontiersin.org

Agrochemical Applications and Plant Physiological Responses

Stomatal Opening Inhibition and Drought Tolerance Enhancement

Isothiocyanates (ITCs) have emerged as promising agrochemicals for enhancing drought tolerance in plants by inhibiting stomatal opening. nih.govfigshare.com Stomata are microscopic pores on the leaf surface that regulate gas exchange, including the uptake of carbon dioxide for photosynthesis and the release of water vapor during transpiration. nih.govrepec.org Under drought conditions, the ability to close stomata is crucial for conserving water.

Research has identified benzyl isothiocyanate (BITC) as a potent inhibitor of light-induced stomatal opening. nih.govnih.govrepec.org By preventing stomata from fully opening, BITC and its derivatives help to reduce water loss from the leaves, thereby mitigating the effects of drought stress. nih.govnih.govrepec.org This has been shown to prevent leaf wilting under both short-term and long-term water deficit conditions. nih.govnih.govrepec.org The development of multi-ITC derivatives has shown even stronger and longer-lasting effects on stomatal opening inhibition with minimal toxicity to the plant. nih.govnih.govrepec.org This approach offers a novel strategy for developing agrochemicals that confer drought tolerance to crops. nih.govnih.govrepec.org

Suppression of Plasma Membrane H+-ATPase Phosphorylation

The mechanism by which isothiocyanates (ITCs) inhibit stomatal opening involves the suppression of a key enzymatic process in the guard cells that surround the stomatal pore. nih.govnih.govrepec.org The opening of stomata is driven by the activation of the plasma membrane H+-ATPase, an enzyme that pumps protons out of the guard cells. rsc.orgembopress.orgmdpi.com This process is initiated by light, which triggers a signaling cascade leading to the phosphorylation of a specific threonine residue in the C-terminus of the H+-ATPase. nih.govrsc.orgembopress.org This phosphorylation event activates the enzyme, leading to the uptake of potassium ions and water, which increases turgor pressure and causes the stomata to open. nih.govrepec.org